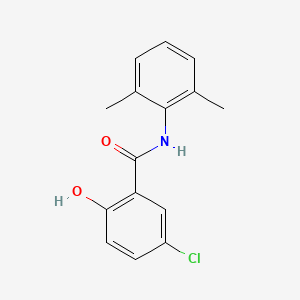![molecular formula C10H18S B12586156 [(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol CAS No. 479209-94-4](/img/structure/B12586156.png)
[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[310]hexan-2-yl]methanethiol is a complex organic compound characterized by its bicyclic structure and the presence of a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction, followed by a series of functional group transformations to introduce the isopropyl group at the 5-position.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a thiol group using reagents such as thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in [(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide or further to a hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides, hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, this compound can be used as a probe to study thiol-based redox processes and enzyme mechanisms involving thiol groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol involves its thiol group, which can participate in redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate enzyme activity, act as an antioxidant, and interact with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanol
- **(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methylamine
Uniqueness
[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to its alcohol and amine analogs. This makes it particularly valuable in applications requiring redox activity or thiol-specific interactions.
Properties
CAS No. |
479209-94-4 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
[(1S,2S,5S)-5-propan-2-yl-2-bicyclo[3.1.0]hexanyl]methanethiol |
InChI |
InChI=1S/C10H18S/c1-7(2)10-4-3-8(6-11)9(10)5-10/h7-9,11H,3-6H2,1-2H3/t8-,9+,10+/m1/s1 |
InChI Key |
YLYBOGUWUPSQPP-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@H]([C@@H]1C2)CS |
Canonical SMILES |
CC(C)C12CCC(C1C2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


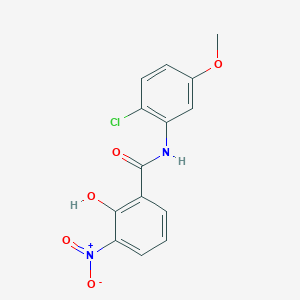
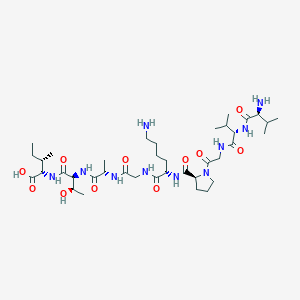
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B12586094.png)
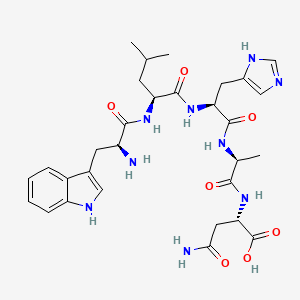
![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)
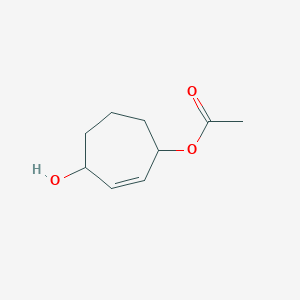
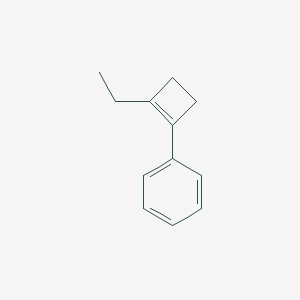
![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
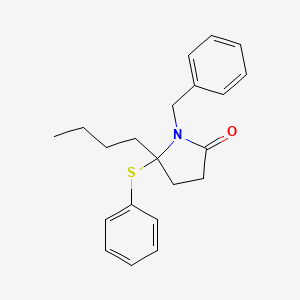
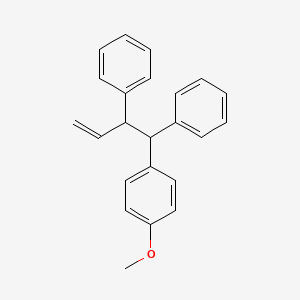
![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
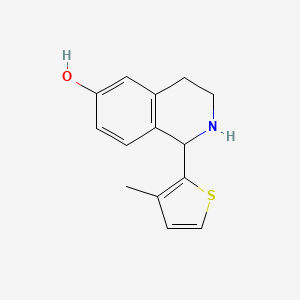
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
